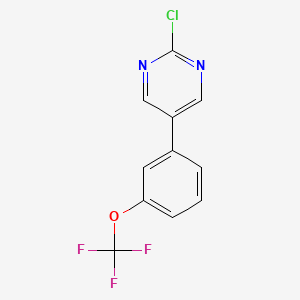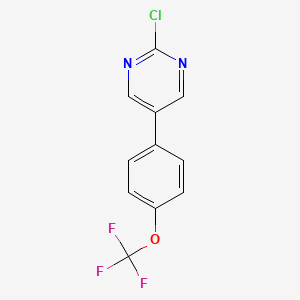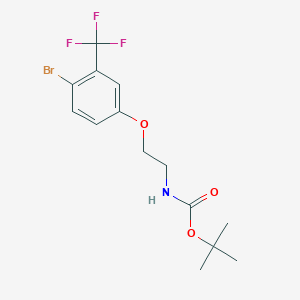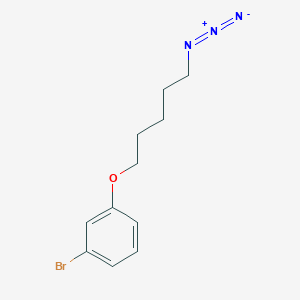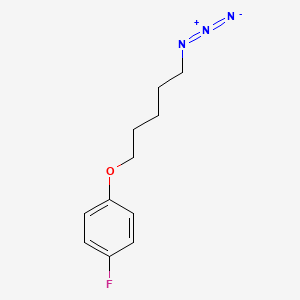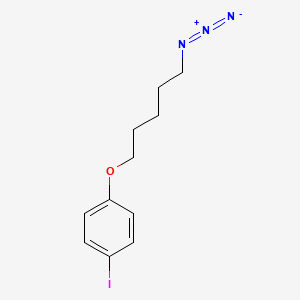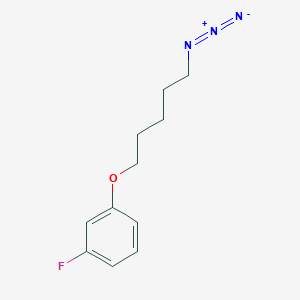
1-((5-Azidopentyl)oxy)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Azidopentyl)oxy)-3-fluorobenzene is an organic compound that features both an azido group and a fluorobenzene moiety This compound is of interest due to its unique chemical structure, which combines the reactivity of the azido group with the properties of the fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Azidopentyl)oxy)-3-fluorobenzene typically involves the following steps:
Preparation of 5-azidopentanol: This can be achieved by reacting 5-bromopentanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Etherification: The 5-azidopentanol is then reacted with 3-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((5-Azidopentyl)oxy)-3-fluorobenzene can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Fluorobenzenes: Formed from nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-((5-Azidopentyl)oxy)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Potentially used in the development of new materials with unique properties due to the presence of both azido and fluorobenzene functionalities.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with biological targets through the azido group.
Mécanisme D'action
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-fluorobenzene largely depends on the specific application and the type of reaction it undergoes. For example:
Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles, which can then interact with biological targets or be used in materials science applications.
Substitution Reactions: The fluorobenzene ring can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene: Similar in structure but with a benzyloxy group instead of a fluorine atom.
1,5-bis[(5-azidopentyl)oxy]pentane: Contains two azido groups and is used in similar applications.
This detailed overview provides a comprehensive understanding of 1-((5-Azidopentyl)oxy)-3-fluorobenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(5-azidopentoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMVCBFUKSMBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)
